4-(2-Bromoethyl)benzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQHSSKMRVRVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511358 | |
| Record name | 4-(2-Bromoethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64062-91-5 | |
| Record name | 4-(2-Bromoethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profile of 4 2 Bromoethyl Benzenesulfonyl Chloride
Reactivity of the 2-Bromoethyl Moiety
The 2-bromoethyl group of 4-(2-bromoethyl)benzenesulfonyl chloride provides a second reactive site within the molecule, capable of undergoing its own set of reactions.
The carbon-bromine bond in the 2-bromoethyl group is susceptible to nucleophilic attack. The specific mechanism, whether S_N1 or S_N2, is determined by several factors including the structure of the substrate, the strength of the nucleophile, and the solvent.
S_N2 Mechanism: As the 2-bromoethyl group is a primary alkyl halide, it is highly likely to react via an S_N2 mechanism. chemicalnote.com This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com S_N2 reactions are favored by strong nucleophiles and polar aprotic solvents. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com Steric hindrance is a major factor in S_N2 reactions, and primary alkyl halides are the most reactive because there is less crowding around the reaction center. chemicalnote.commasterorganicchemistry.com
S_N1 Mechanism: An S_N1 mechanism is unlikely for a primary alkyl halide like the 2-bromoethyl group because it would require the formation of a highly unstable primary carbocation. libretexts.orgchemicalnote.com S_N1 reactions are two-step processes that proceed through a carbocation intermediate and are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. youtube.comchemicalnote.com Tertiary alkyl halides are the most reactive towards S_N1 reactions due to the stability of the resulting tertiary carbocation. chemicalnote.com
In addition to substitution, the 2-bromoethyl group can also undergo elimination reactions to form an alkene, in this case, a vinyl group attached to the benzenesulfonyl chloride ring.
E2 Mechanism: This is a bimolecular, one-step elimination reaction that is favored by strong, sterically hindered bases. chemistrysteps.commasterorganicchemistry.com The base removes a proton from the carbon adjacent to the one bearing the bromine, and the C-Br bond breaks simultaneously to form a double bond. libretexts.orglibretexts.org The rate of an E2 reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com Given that the substrate is a primary alkyl halide, E2 is a plausible elimination pathway, especially with a strong base. libretexts.org
E1 Mechanism: This is a unimolecular, two-step elimination that proceeds through a carbocation intermediate. youtube.com It is favored by weak bases and polar protic solvents. libretexts.org The rate-determining step is the formation of the carbocation. masterorganicchemistry.com As with the S_N1 reaction, the E1 pathway is disfavored for the 2-bromoethyl group due to the instability of the primary carbocation that would need to form. libretexts.org
Table 2: Comparison of Substitution and Elimination Pathways for the 2-Bromoethyl Moiety
| Reaction Type | Mechanism | Substrate Preference | Nucleophile/Base | Solvent | Key Feature |
| Substitution | S_N2 | Primary > Secondary >> Tertiary masterorganicchemistry.com | Strong Nucleophile youtube.com | Polar Aprotic youtube.com | Concerted, backside attack masterorganicchemistry.com |
| Substitution | S_N1 | Tertiary > Secondary >> Primary chemicalnote.com | Weak Nucleophile youtube.com | Polar Protic youtube.com | Carbocation intermediate chemicalnote.com |
| Elimination | E2 | Tertiary > Secondary > Primary libretexts.org | Strong, Bulky Base masterorganicchemistry.com | Not a primary factor libretexts.org | Concerted, anti-periplanar |
| Elimination | E1 | Tertiary > Secondary >>>> Primary libretexts.org | Weak Base libretexts.org | Polar Protic libretexts.org | Carbocation intermediate youtube.com |
Formation of Organometallic Reagents (e.g., Grignard Reagents)
The formation of a stable Grignard reagent from this compound is conceptually complex. The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ether solvent. adichemistry.comwikipedia.org In this case, the bromoethyl group would be the target for the insertion of magnesium.
However, the presence of the highly electrophilic sulfonyl chloride group on the same molecule presents a significant challenge. Grignard reagents are potent nucleophiles and strong bases, and would readily react with the sulfonyl chloride of another molecule in an intermolecular fashion. libretexts.org This would lead to the formation of a complex mixture of polymeric byproducts.
Theoretically, if the Grignard reagent, 4-(chloromagnesioethyl)benzenesulfonyl chloride, were to form, it could undergo a rapid intramolecular reaction, where the newly formed carbanionic center attacks the sulfonyl chloride group, potentially leading to a cyclic sulfone derivative. The high reactivity of both the Grignard reagent and the sulfonyl chloride makes the isolation of a simple Grignard reagent from this bifunctional molecule highly improbable under standard conditions. oregonstate.edu
Alternative organometallic reagents, such as organolithium compounds, are also highly reactive nucleophiles and would present similar challenges of intramolecular and intermolecular side reactions. wikipedia.org The generation of organometallic species from compounds bearing reactive electrophilic functional groups often requires protective group strategies or specialized reaction conditions that are beyond the scope of standard Grignard preparations.
Radical Reaction Pathways in Sulfonylation Processes
Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under various conditions, including thermal or photochemical initiation, or through redox processes. researchgate.netacs.org These radicals are key intermediates in a range of sulfonylation reactions. researchgate.netrsc.orgrsc.org
For this compound, the generation of the 4-(2-bromoethyl)benzenesulfonyl radical can be envisioned. This radical species could then participate in several reaction pathways:
Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon double or triple bonds, leading to the formation of new carbon-sulfur bonds and subsequent carbon-centered radicals. These can then be trapped by a hydrogen atom donor or undergo further reactions.
Atom Transfer Radical Addition (ATRA): The sulfonyl radical could be involved in ATRA reactions, where it adds to an alkene and the resulting radical intermediate abstracts a halogen atom from a donor molecule.
Reductive Desulfonylation: In the presence of a suitable reducing agent, the sulfonyl chloride could be reduced to the corresponding sulfinic acid or thiol, potentially proceeding through radical intermediates.
The initiation of these radical processes can often be achieved using radical initiators like AIBN (azobisisobutyronitrile) or by using photoredox catalysis. nih.govlumenlearning.com The presence of the bromoethyl group might also influence the radical chemistry, as the C-Br bond could potentially undergo homolytic cleavage under certain radical conditions, although the S-Cl bond is generally more labile in this context.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (Hypothetical Direct Functionalization)
The benzene ring of this compound can theoretically undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The regioselectivity of such reactions would be dictated by the directing effects of the two existing substituents: the -SO₂Cl group and the -CH₂CH₂Br group.
The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group and, consequently, a strong deactivating group for EAS. It directs incoming electrophiles to the meta position relative to its point of attachment. lumenlearning.commasterorganicchemistry.comyoutube.com
The 2-bromoethyl group (-CH₂CH₂Br) is generally considered a deactivating group due to the inductive effect of the bromine atom. However, as an alkyl-type substituent, it is an ortho, para-director. libretexts.orgmasterorganicchemistry.com
When both groups are present on the same ring, their directing effects must be considered in concert. The powerful meta-directing and deactivating nature of the sulfonyl chloride group would likely dominate the reactivity of the aromatic ring. Therefore, any successful electrophilic substitution would be expected to occur primarily at the positions meta to the sulfonyl chloride group (positions 3 and 5).
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Bromoethyl)-3-nitrobenzenesulfonyl chloride |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(2-bromoethyl)benzenesulfonyl chloride |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely due to the strongly deactivated ring. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is highly unlikely due to the strongly deactivated ring. |
It is important to note that due to the strong deactivating effect of the sulfonyl chloride group, forcing conditions (e.g., high temperatures, strong Lewis acids) would likely be required for these hypothetical reactions to proceed, which could also lead to side reactions involving the bromoethyl group.
Halogen Exchange Reactions
The bromoethyl group in this compound is susceptible to nucleophilic substitution reactions, including halogen exchange. The Finkelstein reaction is a classic example of such a transformation, where an alkyl bromide is converted to an alkyl iodide by treatment with sodium iodide in a suitable solvent like acetone. wikipedia.orgorganic-chemistry.orgunacademy.com
The reaction proceeds via an SN2 mechanism and is driven to completion by the precipitation of the less soluble sodium bromide in acetone. echemi.comlscollege.ac.in
Reaction:
This compound + NaI (in acetone) → 4-(2-Iodoethyl)benzenesulfonyl chloride + NaBr(s)
This reaction would be expected to proceed efficiently for this substrate, as it involves a primary alkyl bromide, which is highly amenable to SN2 reactions. The sulfonyl chloride group is generally unreactive under these conditions.
Similarly, exchange of the bromine for fluorine could potentially be achieved using a fluoride (B91410) salt such as potassium fluoride in a polar aprotic solvent, although this transformation is often more challenging than iodination. organic-chemistry.org
Advanced Synthetic Applications of 4 2 Bromoethyl Benzenesulfonyl Chloride As a Versatile Building Block
Synthesis of Complex Sulfonamide Derivatives
The sulfonyl chloride moiety of 4-(2-bromoethyl)benzenesulfonyl chloride readily undergoes reactions with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the foundation for its use in the synthesis of a wide array of complex sulfonamide derivatives.
Amidation Reactions with Various Amine Substrates
The reaction of this compound with a diverse range of amine substrates, including primary, secondary, N-alkyl, and N-aryl amines, provides a straightforward route to a variety of sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.
The versatility of this reaction allows for the incorporation of various functional groups and structural motifs into the final sulfonamide product, depending on the choice of the amine substrate. This modularity is highly advantageous in the synthesis of compound libraries for drug discovery and other applications. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of benzenesulfonyl chlorides with amines is a well-established and robust transformation in organic synthesis. The presence of the bromoethyl group offers a further site for diversification, allowing for subsequent reactions such as nucleophilic substitutions or eliminations.
Table 1: Representative Amidation Reactions of Benzenesulfonyl Chlorides
| Amine Substrate | Product Type | General Reaction Conditions |
| Primary Alkylamine | N-Alkylsulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF) |
| Secondary Alkylamine | N,N-Dialkylsulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF) |
| Primary Arylamine | N-Arylsulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF) |
| Secondary Arylamine | N-Alkyl-N-arylsulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF) |
Derivatization towards Specific Molecular Scaffolds (e.g., imidazole (B134444) derivatives)
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecular scaffolds, such as those containing an imidazole ring. The synthesis of such derivatives can be envisioned through a multi-step sequence.
A plausible synthetic route involves the initial reaction of this compound with an appropriate amino-functionalized imidazole precursor. For instance, reaction with an aminobenzimidazole could lead to the formation of a sulfonamide linkage, tethering the 4-(2-bromoethyl)phenylsulfonyl group to the imidazole scaffold. The remaining bromoethyl group can then be utilized for further derivatization, such as intramolecular cyclization or reaction with other nucleophiles to introduce additional complexity.
While direct literature examples of this specific transformation with this compound are scarce, the general principles of sulfonamide formation and subsequent alkylation reactions are well-established. The synthesis of N-phenylsulfonyl protected 2-aryl-imidazoles has been reported, where a phenylsulfonyl chloride is reacted with a pre-formed imidazole ring. rsc.org This highlights the feasibility of incorporating a sulfonyl group onto an imidazole core, a strategy that could be adapted for this compound to generate novel and potentially biologically active molecules.
Construction of Sulfone Architectures
The sulfonyl group of this compound can also be transformed into a sulfone moiety, providing access to a different class of compounds with distinct chemical and physical properties.
Transition-Metal Catalyzed Sulfonylation Reactions
Transition-metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds, enabling the synthesis of sulfones from sulfonyl chlorides. Palladium-catalyzed reactions, in particular, have been shown to be effective for the arylation of gem-difluoroalkenes using arylsulfonyl chlorides. In a study by Hu and colleagues, the reaction of 4-(bromomethyl)benzenesulfonyl chloride, a close analog of the title compound, with a gem-difluoroalkene was demonstrated. rsc.org This reaction, co-catalyzed by palladium and copper, resulted in the formation of a benzyl (B1604629) chloride product through an additional halogen exchange step. rsc.org This finding suggests the potential for this compound to participate in similar transition-metal-catalyzed cross-coupling reactions to form sulfone architectures. The bromoethyl group could potentially undergo reactions under these conditions, or it could be preserved for subsequent functionalization.
Nucleophilic Addition Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can react with sulfonyl chlorides. The reaction typically proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride. This can lead to the formation of sulfones, although the reaction can be complex and may also result in the formation of other products depending on the reaction conditions and the nature of the organometallic reagent. libretexts.orglibretexts.org
The high reactivity of organometallic reagents necessitates careful control of reaction conditions, such as low temperatures and anhydrous solvents, to avoid side reactions. libretexts.orglibretexts.orgwikipedia.org While specific examples of the reaction of this compound with organometallic reagents to form sulfones are not readily found in the literature, the general reactivity pattern suggests this as a plausible synthetic route. The bromoethyl moiety would likely be incompatible with the strong basicity and nucleophilicity of these reagents, potentially leading to elimination or substitution reactions. Therefore, protection of the bromoethyl group or careful selection of the organometallic reagent and reaction conditions would be crucial for the successful synthesis of the desired sulfone architecture.
Preparation of Sulfonyl Fluorides and Related Sulfo-Click Chemistry Precursors
The conversion of sulfonyl chlorides to sulfonyl fluorides opens up access to a class of compounds with unique reactivity, particularly in the context of "sulfo-click" chemistry. Sulfonyl fluorides are generally more stable than their chloride counterparts and exhibit distinct reactivity profiles.
The synthesis of sulfonyl fluorides from sulfonyl chlorides can be achieved through halogen exchange reactions, often employing a fluoride (B91410) source such as potassium fluoride. While direct methods for the conversion of this compound to its corresponding sulfonyl fluoride are not explicitly detailed in the surveyed literature, the general transformation is a known process in organic synthesis.
The resulting 4-(2-bromoethyl)benzenesulfonyl fluoride would be a valuable precursor for sulfo-click chemistry, a set of highly efficient and selective reactions for the formation of sulfur-containing linkages. The sulfonyl fluoride moiety can react with a variety of nucleophiles under mild conditions to form stable sulfonamide, sulfonate ester, and other sulfur(VI) linkages. sigmaaldrich.comnih.gov
Notably, structurally similar compounds such as 4-(2-bromoacetyl)benzenesulfonyl fluoride and 4-(bromomethyl)benzenesulfonyl fluoride are commercially available and are designated as suitable for click chemistry applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This strongly suggests that 4-(2-bromoethyl)benzenesulfonyl fluoride would also serve as a valuable precursor for sulfo-click chemistry, allowing for the modular construction of complex molecules with potential applications in chemical biology, drug discovery, and materials science. The bromoethyl group would provide an additional handle for orthogonal functionalization, further expanding the synthetic utility of this versatile building block.
Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Click Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its reliability and the stability of the resulting covalent linkages. rsc.orgnih.gov The core of SuFEx chemistry involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile. While sulfonyl fluorides are the key electrophiles, their synthesis often begins with more common sulfonyl chlorides (R-SO₂Cl). nih.govrhhz.net
This compound can serve as a precursor to the corresponding sulfonyl fluoride, 4-(2-bromoethyl)benzenesulfonyl fluoride. This transformation is typically achieved through a nucleophilic halide exchange reaction, where the chloride is displaced by fluoride using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF). rhhz.net
Table 1: General Halide Exchange Reaction for SuFEx Precursor Synthesis
| Reactant | Reagent | Product |
|---|
Once formed, the resulting sulfonyl fluoride becomes a valuable SuFEx hub. The bromoethyl group remains intact during the halide exchange, providing a secondary reactive site for subsequent modifications. This bifunctional SuFEx reagent can be used to connect molecular fragments, introduce labeling tags, or build polymers. For instance, the sulfonyl fluoride moiety can react with phenols or silylated phenols to form stable sulfonate esters, a cornerstone of SuFEx chemistry, while the bromoethyl group is available for nucleophilic substitution or elimination reactions to introduce further complexity. rsc.orgnih.gov
Role in Olefination Reactions
While not a direct olefination reagent, this compound is a key starting material for synthesizing intermediates used in the Julia-Lythgoe and Julia-Kocienski olefination reactions. wikipedia.orgorganic-chemistry.org These powerful methods are renowned for their ability to form alkenes, particularly trans-alkenes, with high stereoselectivity from sulfones and carbonyl compounds. organic-chemistry.orgpreprints.org
The synthesis of the requisite sulfone intermediate begins with the reaction of this compound with a carbon nucleophile, such as an organometallic reagent (e.g., an alkyl Grignard reagent or organolithium). This reaction displaces the chloride to form a sulfone.
Step 1: Synthesis of the Sulfone Intermediate
Reactants: this compound, Alkyl Grignard Reagent (R-MgBr)
Product: 1-(2-Bromoethyl)-4-(alkylsulfonyl)benzene
Once the sulfone is prepared, it can participate in the classical Julia-Lythgoe olefination pathway as outlined below.
Table 2: Key Steps of the Julia-Lythgoe Olefination Pathway
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Deprotonation | The sulfone is deprotonated at the α-carbon using a strong base (e.g., n-BuLi) to form a sulfonyl-stabilized carbanion. | Sulfonyl carbanion |
| 2. Carbonyl Addition | The carbanion adds to an aldehyde or ketone, forming a β-hydroxy sulfone after workup. | β-hydroxy sulfone |
| 3. Acylation | The hydroxyl group is acylated, typically with acetic anhydride (B1165640) or benzoyl chloride, to form a β-acyloxy sulfone. | β-acyloxy sulfone |
The bromoethyl group on the phenyl ring of the sulfone intermediate can be carried through the reaction sequence or used to anchor the reagent to a solid support. This versatility makes this compound a valuable precursor for creating complex molecules via Julia-type olefination strategies.
Integration into Polymer Chemistry and Materials Science
The dual reactivity of this compound makes it an excellent candidate for applications in polymer chemistry, where it can be used to synthesize functionalized polymers and advanced materials. cmu.edu
Functional polymers, which contain specific reactive groups, are crucial for applications in drug delivery, sensor technology, and catalysis. mdpi.com this compound can be integrated into polymer structures in several ways:
As a Functional Initiator: The sulfonyl chloride group can act as an initiator for controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In this process, the sulfonyl chloride initiates the polymerization of monomers like styrene (B11656) or acrylates. The resulting polymer chain will have a 4-(2-bromoethyl)phenyl group at one end, providing a handle for post-polymerization modification.
As a Modifiable Monomer Precursor: The bromoethyl group can be chemically transformed into a polymerizable functional group. For example, elimination of HBr using a non-nucleophilic base can generate 4-vinylbenzenesulfonyl chloride. This vinylsulfonamide monomer can then be copolymerized with other monomers to introduce sulfonyl chloride groups along the polymer backbone.
Table 3: Polymerization Strategies Using this compound
| Strategy | Role of Compound | Resulting Polymer Structure | Potential Application |
|---|---|---|---|
| Functional Initiator (ATRP) | Initiates polymerization via the -SO₂Cl group. | Polymer with a terminal 4-(2-bromoethyl)phenyl group. | Post-polymerization modification via the bromoethyl group. |
These strategies allow for the synthesis of well-defined polymers with precisely placed functional groups, enabling the creation of materials with tailored properties. organic-chemistry.orgcmu.edu
The development of recyclable catalysts is a key goal of green chemistry, aiming to reduce waste and cost. nih.gov Immobilizing homogeneous catalysts onto solid supports, such as magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture using an external magnet. hu-berlin.demdpi.comresearchgate.net
This compound is an ideal linker molecule for anchoring catalytic moieties to such supports. For example, magnetic iron oxide nanoparticles (Fe₃O₄) can be surface-functionalized with amine groups (-NH₂). The bromoethyl group of the title compound can react with these surface amines via nucleophilic substitution to covalently attach the benzenesulfonyl chloride moiety to the nanoparticle surface.
The immobilized sulfonyl chloride can then be used to anchor a catalyst. For instance, it can react with a ligand containing a nucleophilic group (e.g., an alcohol or amine) that is part of a larger organocatalyst or a ligand for a metal catalyst. This creates a magnetically recoverable catalytic system. nih.gov This approach combines the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts, offering a sustainable solution for chemical synthesis. rsc.org
Computational and Theoretical Studies of 4 2 Bromoethyl Benzenesulfonyl Chloride and Its Reactions
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Computational modeling reveals the precise three-dimensional arrangement of atoms. For the benzenesulfonyl chloride moiety, the aromatic carbon-carbon bonds within the benzene (B151609) ring are expected to have lengths of approximately 1.39–1.40 Å, which is characteristic of their delocalized aromatic nature. The geometry around the sulfur atom in the sulfonyl chloride group is crucial for its reactivity. DFT calculations on similar structures indicate that the sulfur-oxygen double bonds are typically around 1.43–1.45 Å, while the sulfur-chlorine bond is significantly longer, in the range of 2.00–2.05 Å. The bond angles around the tetrahedral sulfur center are also critical in defining the steric environment for approaching nucleophiles.
These computational approaches are not limited to static structures; they can also be used to explore the conformational landscape of the flexible ethyl side chain, identifying the most stable energetic arrangements of the molecule.
| Parameter | Typical Calculated Value (Å or °) | Reference Compound |
|---|---|---|
| Aromatic C-C Bond Length | 1.39 - 1.40 Å | 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride |
| Sulfur-Oxygen (S=O) Bond Length | 1.43 - 1.45 Å | Benzenesulfonyl chloride derivatives |
| Sulfur-Chlorine (S-Cl) Bond Length | 2.00 - 2.05 Å | Benzenesulfonyl chloride derivatives |
| Sulfur-Carbon (S-C) Bond Length | ~1.77 Å | General Arenesulfonyl Chlorides |
| O=S=O Bond Angle | ~120 ° | General Arenesulfonyl Chlorides |
Mechanistic Pathway Elucidation via Computational Modeling
The reactions of arenesulfonyl chlorides, particularly nucleophilic substitution at the sulfur center, have been a subject of mechanistic debate, with both SN1 (unimolecular) and SN2 (bimolecular) pathways being proposed. koreascience.krnih.gov Computational modeling is a key methodology for resolving such mechanistic questions. By mapping the potential energy surface of a reaction, these studies can identify the most energetically favorable route from reactants to products. sioc-journal.cn
For the solvolysis and nucleophilic substitution reactions of benzenesulfonyl chlorides, computational studies have largely supported an SN2-type mechanism. researchgate.netsemanticscholar.org DFT calculations on the identity exchange reaction between arenesulfonyl chlorides and a chloride ion have shown that the reaction proceeds synchronously through a single transition state, which is a hallmark of the SN2 pathway. semanticscholar.org This mechanism involves the nucleophile attacking the electrophilic sulfur atom, leading to a transient species where the nucleophile, sulfur atom, and leaving group are momentarily co-aligned before the leaving group departs. koreascience.kr
In contrast to an SN1 mechanism, which would involve the formation of a high-energy sulfonyl cation intermediate, the SN2 pathway avoids this less stable species. koreascience.kr Computational models can calculate the relative energies of these potential intermediates and transition states, providing strong evidence for one pathway over another.
Analysis of Transition States and Intermediates in Reaction Mechanisms
A cornerstone of computational mechanistic studies is the ability to locate and characterize the geometry and energy of transition states and any reaction intermediates. sioc-journal.cn A transition state represents the highest energy point along a reaction coordinate—a fleeting molecular arrangement that is the bottleneck of the reaction. sioc-journal.cn
In the context of the SN2 reaction of a compound like 4-(2-Bromoethyl)benzenesulfonyl chloride, DFT calculations can model the transition state structure. For the substitution at the sulfonyl group, this is typically a trigonal bipyramidal geometry around the sulfur atom. nih.gov In this arrangement, the incoming nucleophile and the departing chloride ion occupy the two axial positions, while the two oxygen atoms and the benzene ring lie in the equatorial plane.
The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. By calculating these barriers, computational models can explain observed reaction rates and predict how changes to the molecule's structure or the reaction conditions will affect the kinetics. sioc-journal.cn For example, the presence of the 4-(2-bromoethyl) group can be computationally modeled to assess its electronic influence on the stability of the transition state.
Prediction of Reactivity and Selectivity in Novel Transformations
Beyond elucidating known reactions, computational modeling is a predictive tool. nih.gov By calculating how electronic and steric factors influence reaction barriers, researchers can forecast the reactivity of a molecule in new, untested transformations. For arenesulfonyl chlorides, the reactivity is highly dependent on the nature of the substituents on the aromatic ring. semanticscholar.org
Computational studies combined with experimental kinetics have demonstrated a clear correlation between the electronic properties of substituents and reaction rates. semanticscholar.org Electron-withdrawing groups, which make the sulfur atom more electrophilic and stabilize the negative charge buildup in the SN2 transition state, increase the reaction rate. Conversely, electron-donating groups tend to slow it down. nih.govsemanticscholar.org This relationship can be quantified computationally and correlated with experimental parameters like Hammett constants. semanticscholar.org
For this compound, the bromoethyl group is generally considered to be weakly electron-withdrawing. DFT calculations can precisely quantify this effect by analyzing the charge distribution on the sulfonyl sulfur atom and calculating the activation energy for a model reaction. This predictive capability allows for the in silico screening of potential reactions, guiding synthetic efforts toward the most promising pathways and helping to rationalize observed product selectivity. nih.gov
| Substituent at para-position | Relative Reactivity Trend | Electronic Effect |
|---|---|---|
| -NO₂ | Increased Reactivity | Strongly Electron-Withdrawing |
| -Br | Slightly Increased Reactivity | Electron-Withdrawing (Inductive) |
| -H (Unsubstituted) | Baseline | Neutral Reference |
| -CH₃ | Decreased Reactivity | Electron-Donating |
| -OCH₃ | Decreased Reactivity | Strongly Electron-Donating (Resonance) |
Future Research Directions and Methodological Advancements
Development of Chemo- and Regioselective Functionalization Strategies
The presence of two distinct reactive sites in 4-(2-bromoethyl)benzenesulfonyl chloride offers a compelling platform for the development of sophisticated chemo- and regioselective functionalization strategies. The key challenge and opportunity lie in controlling which functional group reacts preferentially, enabling the synthesis of a diverse array of complex molecules from a single starting material.
Future research will likely focus on exploiting the differential reactivity of the sulfonyl chloride and the bromoethyl moieties. The sulfonyl chloride group is a hard electrophile, readily reacting with hard nucleophiles like primary and secondary amines to form sulfonamides. In contrast, the bromoethyl group is a softer electrophile, favoring reactions with soft nucleophiles, such as thiolates and carbanions, via nucleophilic substitution.
Orthogonal protection-deprotection strategies could be developed to selectively mask one functional group while the other is being transformed. For instance, the sulfonyl chloride could be converted to a more stable sulfonamide, which could later be cleaved if necessary, allowing for selective manipulation of the bromoethyl group.
Furthermore, the development of "one-pot" sequential functionalization protocols will be a significant area of interest. This would involve the careful selection of reagents and reaction conditions to effect the sequential reaction of both functional groups without the need for intermediate isolation and purification steps. For example, a reaction could be initiated with an amine to form the sulfonamide, followed by the introduction of a soft nucleophile to displace the bromide.
| Functional Group | Preferred Nucleophile Type | Potential Reaction |
| Sulfonyl Chloride | Hard (e.g., Amines, Alcohols) | Sulfonamide/Sulfonate Ester Formation |
| Bromoethyl | Soft (e.g., Thiolates, Cyanide) | Nucleophilic Substitution (SN2) |
Innovations in Catalytic Systems for Sustainable Transformations
The development of innovative and sustainable catalytic systems will be instrumental in advancing the utility of this compound. Future research will likely move beyond traditional stoichiometric reactions towards more environmentally benign and efficient catalytic transformations.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have been shown to be effective for the desulfonylative coupling of sulfonyl chlorides d-nb.infonih.gov. Future work could explore the selective activation of the S-Cl bond over the C-Br bond, or vice versa, by tuning the catalyst, ligands, and reaction conditions. This would enable the direct formation of carbon-carbon or carbon-heteroatom bonds at either the sulfonyl or the bromoethyl position. For instance, a palladium catalyst with specific phosphine ligands might favor the oxidative addition into the S-Cl bond, while a different catalytic system, perhaps involving nickel or copper, could be developed to selectively activate the C-Br bond cell.com.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to generate reactive intermediates. Future investigations could explore the photocatalytic activation of either the sulfonyl chloride or the bromoethyl group. For example, a suitable photoredox catalyst could facilitate the formation of a sulfonyl radical from the sulfonyl chloride, which could then participate in various addition or coupling reactions. rsc.org Alternatively, single-electron transfer to the bromoethyl group could generate a carbon-centered radical for subsequent transformations.
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for promoting chemical reactions. Research in this area could focus on developing organocatalysts that can selectively activate one of the functional groups in this compound. For example, a Lewis base catalyst could activate the sulfonyl chloride towards nucleophilic attack, while a phase-transfer catalyst could facilitate the substitution reaction at the bromoethyl group.
| Catalytic Approach | Potential Transformation | Advantages |
| Transition-Metal Catalysis | Selective Cross-Coupling Reactions | High efficiency and functional group tolerance |
| Photoredox Catalysis | Radical-based Functionalization | Mild reaction conditions, sustainable |
| Organocatalysis | Metal-free Selective Activation | Environmentally friendly, avoids metal contamination |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical manufacturing.
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. mdpi.comresearchgate.netsemanticscholar.orgorganic-chemistry.orgnih.govrsc.orgacs.org Future research will focus on developing robust flow protocols for the synthesis of this compound itself and its subsequent functionalization. For instance, a multi-step flow synthesis could be designed where the starting material is sequentially transformed in different reactor modules without the need for manual handling of intermediates. vapourtec.comnih.gov The chemoselective functionalization of the two reactive sites could be achieved by introducing different reagents at specific points in the flow system, with precise control over residence time and temperature to favor the desired reaction.
Automated Synthesis Platforms: Automated synthesizers can significantly accelerate the discovery and optimization of new derivatives of this compound. acs.org By employing robotic systems for reagent handling, reaction setup, and purification, a large library of compounds can be synthesized in a high-throughput manner. This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where a diverse set of analogs is required for biological screening. Future platforms could integrate online analytics to monitor reaction progress and even use machine learning algorithms to optimize reaction conditions in real-time.
Exploration of New Reactivity Modes for Sulfonyl Chlorides and Bromoethyl Groups
Future research will undoubtedly uncover novel reactivity modes for both the sulfonyl chloride and the bromoethyl functionalities within the this compound framework, moving beyond their classical transformations.
Sulfonyl Chloride Group: While the reaction of sulfonyl chlorides with nucleophiles to form sulfonamides is well-established, there is growing interest in their use in desulfonylative reactions where the sulfonyl group acts as a leaving group. magtech.com.cn Palladium-catalyzed reactions have demonstrated the ability to cleave the C-S bond, allowing for the introduction of new functional groups at the aromatic ring. nih.govmdpi.comresearchgate.netscielo.brnih.gov Future work could explore novel catalytic cycles that enable unprecedented transformations, such as the direct conversion of the sulfonyl chloride to other functional groups like nitriles, aldehydes, or carboxylic acids. The generation of sulfonyl radicals through photoredox catalysis also opens up new avenues for radical-based cyclization and addition reactions. acs.org
Bromoethyl Group: The bromoethyl group is a versatile handle for a wide range of transformations. Beyond standard nucleophilic substitutions, future research could explore its participation in transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. For example, under appropriate catalytic conditions, it could undergo Negishi, Suzuki, or Buchwald-Hartwig type couplings. Furthermore, the development of novel radical-based reactions involving the bromoethyl group could lead to the formation of complex carbocyclic and heterocyclic structures.
Advanced Spectroscopic Characterization for Mechanistic Insights
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. Advanced spectroscopic techniques will play a pivotal role in elucidating reaction pathways, identifying transient intermediates, and quantifying reaction kinetics.
In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reactions as they occur in the reaction vessel. mt.comsciopen.comyoutube.comthermofisher.commdpi.com This provides valuable information about the rates of formation of products and the disappearance of reactants, as well as the detection of any short-lived intermediates. For example, in-situ FTIR could be used to monitor the conversion of the sulfonyl chloride group by observing the disappearance of its characteristic vibrational bands and the appearance of new bands corresponding to the sulfonamide product.
Advanced NMR Spectroscopy: Modern nuclear magnetic resonance (NMR) techniques, including two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY), can provide detailed structural information and insights into reaction mechanisms. researchgate.netipb.ptcreative-biostructure.comnih.gov These methods can be used to unambiguously characterize complex reaction products and to study the interactions between the substrate and catalysts or reagents. For instance, kinetic NMR studies could be employed to determine the rate laws for the competing reactions at the sulfonyl chloride and bromoethyl sites.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of molecular formulas of products and intermediates. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information, which can be crucial for identifying unknown byproducts and elucidating fragmentation pathways that may mirror reaction mechanisms.
| Spectroscopic Technique | Information Gained | Application Example |
| In-situ FTIR/Raman | Real-time reaction monitoring, kinetics, intermediate detection | Monitoring the rate of sulfonamide formation |
| Advanced NMR | Detailed structural elucidation, mechanistic studies | Characterizing regioisomers from selective functionalization |
| High-Resolution Mass Spectrometry | Accurate mass determination, identification of intermediates and byproducts | Identifying products of novel reactivity modes |
Q & A
Q. What are the critical safety protocols for handling 4-(2-Bromoethyl)benzenesulfonyl chloride in laboratory settings?
Answer:
- Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles due to its skin/eye corrosion risks (GHS Category 1B) . Use fume hoods to avoid inhalation of vapors or aerosols.
- Storage: Store under inert gas (e.g., argon) in a cool, dry, and ventilated area to prevent moisture absorption or decomposition .
- Spill Management: Neutralize spills with dry sand or inert absorbents; avoid water to prevent exothermic reactions. Dispose via authorized waste handlers .
Q. How can researchers synthesize this compound, and what are common intermediates?
Answer:
- Synthetic Route: Likely involves bromination of 4-vinylbenzenesulfonyl chloride using HBr or PBr₃, followed by purification via recrystallization (e.g., using dichloromethane/hexane).
- Key Intermediate: Analogous compounds like 4-(chloromethyl)benzenesulfonyl chloride (CAS 54997-90-9) suggest bromoethyl groups can be introduced via nucleophilic substitution .
- Validation: Confirm purity via melting point (mp ~105–110°C, similar to structurally related sulfonyl chlorides) and NMR (characteristic peaks for -SO₂Cl and -CH₂Br groups) .
Q. What analytical techniques are optimal for characterizing this compound?
Answer:
- Structural Confirmation:
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .
Advanced Research Questions
Q. How does the bromoethyl group influence reactivity in nucleophilic substitution reactions?
Answer:
- Mechanistic Insight: The -CH₂Br moiety acts as a leaving group in SN₂ reactions, enabling alkylation of amines or thiols. For example, coupling with pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) forms sulfonamide-linked heterocycles .
- Optimization: Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction rates. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. What factors affect the compound’s stability during long-term storage or under reactive conditions?
Answer:
- Hydrolysis Sensitivity: Susceptible to hydrolysis in humid environments, forming 4-(2-Bromoethyl)benzenesulfonic acid. Conduct Karl Fischer titration to assess moisture levels in stored samples .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition above 150°C; avoid heating beyond 100°C in synthetic workflows .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?
Answer:
- Cross-Validation: Compare data from independent sources (e.g., Sigma-Aldrich vs. Thermo Scientific ). For mp variations (e.g., 105–110°C vs. 110°C), recrystallize the compound and validate using DSC .
- Computational Modeling: Use software like Gaussian to calculate theoretical properties (e.g., XlogP = 3.3 ) and compare with experimental results.
Methodological Considerations
Q. Designing a reaction to functionalize the sulfonyl chloride group while preserving the bromoethyl moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
